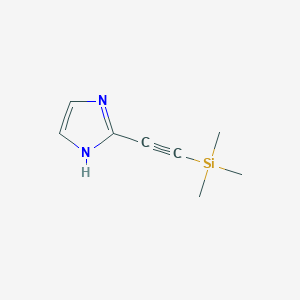
(2-Imidazinylethynyl)trimethylsilane
Descripción general
Descripción
(2-Imidazinylethynyl)trimethylsilane is a chemical compound with the molecular formula C8H12N2Si . It is classified as an organosilicon compound and is commonly used as a reagent for organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis Enhancement
(2-Imidazinylethynyl)trimethylsilane and related trimethylsilanes have been utilized as catalysts and reagents in various synthetic processes. For instance, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have demonstrated efficacy as recyclable and eco-friendly catalysts for the trimethylsilyl protection of hydroxyl groups. This process produces trimethylsilanes with excellent yields and in very short reaction times. The deprotection of these resulting trimethylsilanes can also be efficiently achieved using the same catalyst (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).
Organic Synthesis
The compound has also found applications in the realm of organic synthesis. Coupling reactions of alkynylsilanes mediated by a Cu(I) salt were explored, showing that (arylethynyl)trimethylsilanes can couple with aryl triflates and chlorides to yield diarylethynes in considerable yields. These coupling reactions have been applied to the one-pot synthesis of unsymmetrical diarylethynes, demonstrating the compound's versatility in synthesizing complex organic structures (Nishihara et al., 2000).
Gold-Catalyzed Oxidative Coupling
Gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have been investigated, providing complementary yields to previously described methods. The use of trimethylsilanes in these processes reduces the observation of homocoupling byproducts and facilitates facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).
Chemical Reactivity and Stability Studies
Studies on the reactivity and stability of molecules like this compound have provided insights into their behavior under different conditions. For example, research into the activation of N-heterocyclic carbenes by {BeH2} and {Be(H)(Me)} fragments revealed interactions and transformations pertinent to understanding the reactivity of related compounds (Arrowsmith, Hill, & Kociok‐Köhn, 2015).
Mecanismo De Acción
Target of Action
Many drugs and compounds work by binding to receptors in the body. These receptors are often proteins that play a key role in cellular function .
Mode of Action
Once a compound binds to its target, it can alter the target’s function. This can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The effects of a compound often involve multiple biochemical pathways. These pathways are series of chemical reactions that occur in cells, and they can be affected by the compound’s interaction with its target .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. These properties can affect the compound’s bioavailability, or how much of the compound actually reaches its target .
Result of Action
The result of a compound’s action can vary widely, depending on the specific compound and its target. It could lead to changes in cell function, cell death, or other outcomes .
Action Environment
The environment in which a compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect how a compound interacts with its target .
Propiedades
IUPAC Name |
2-(1H-imidazol-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZFRVWOYGHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)
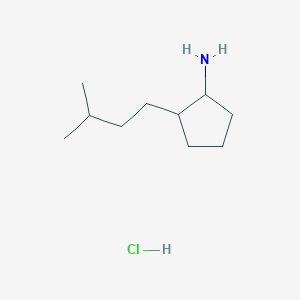


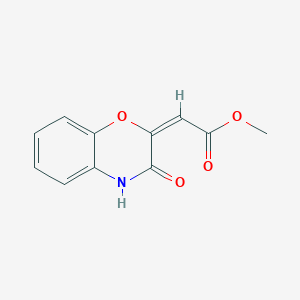

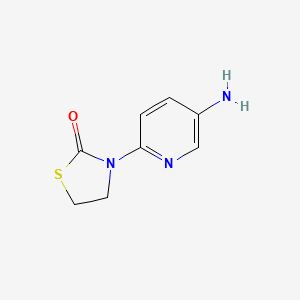
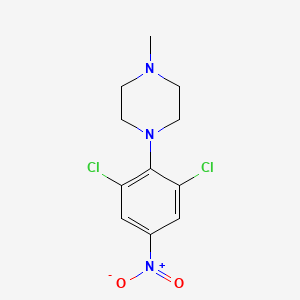

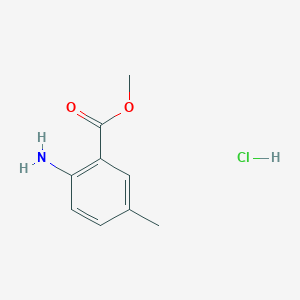
![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)